![molecular formula C22H21NO5 B2880876 (1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2287236-85-3](/img/structure/B2880876.png)
(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
BenchChem offers high-quality (1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Amino Acid Derivatives
Asymmetric synthesis is a critical area in organic chemistry, enabling the production of enantiomerically pure compounds, which are essential for the pharmaceutical industry. A related research focus involves the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, which shows the importance of such structural frameworks in creating novel amino acids (Waldmann & Braun, 1991). These methodologies are significant for developing compounds with potential therapeutic uses, highlighting the relevance of bicyclic structures similar to the compound .
Conformationally Restricted Amino Acid Analogues
The synthesis of conformationally restricted amino acid analogues represents another crucial research avenue. These compounds, including azabicyclo[3.1.1]heptane and azabicyclo[2.2.2]octane carboxylic acids, are synthesized through efficient synthetic schemes, demonstrating the utility of such bicyclic frameworks in mimicking standard amino acids with potential applications in medicinal chemistry (Radchenko et al., 2009). These analogues can serve as building blocks for developing drugs with enhanced specificity and reduced side effects.
Fluoren-9-ylmethoxycarbonyl (Fmoc) Protection
In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of amino groups, demonstrating the importance of fluorenyl-based protecting groups in synthetic organic chemistry. The Fmoc group allows for the selective deprotection of amino groups under mild base conditions, leaving other sensitive groups unaffected, which is crucial for the stepwise construction of peptides (Gioeli & Chattopadhyaya, 1982). This application underscores the value of fluorenyl derivatives in facilitating complex synthetic procedures.
properties
IUPAC Name |
(1R,3R,4S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-19-10-12-9-18(19)23(20(12)21(25)26)22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20,24H,9-11H2,(H,25,26)/t12-,18+,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIJTHKSWFLPI-MTBPISGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1N([C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137943267 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.